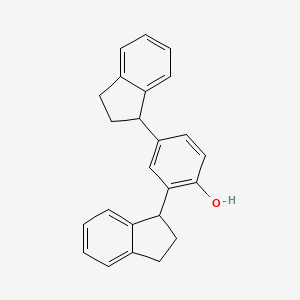
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a platinum-based compound known for its significant therapeutic and industrial applications. This compound, often referred to as oxaliplatin, is widely used in chemotherapy treatments for various types of cancer, particularly colorectal cancer . It is a third-generation platinum antitumor compound that inhibits DNA replication and repair, leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the reaction of oxalic acid with platinum(2+) in the presence of (2-azanidylcyclohexyl)azanide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The process involves several steps, including the preparation of the platinum complex and the subsequent reaction with oxalic acid and (2-azanidylcyclohexyl)azanide.
Industrial Production Methods
Industrial production of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while reduction reactions may yield platinum(0) complexes.
Wissenschaftliche Forschungsanwendungen
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand the behavior of platinum complexes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is widely used in chemotherapy treatments for cancer, particularly colorectal cancer.
Wirkmechanismus
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the inhibition of DNA replication and repair. The compound forms cross-links with DNA, preventing the DNA strands from separating and replicating. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include DNA and various proteins involved in DNA replication and repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers. It also forms cross-links with DNA but has different side effects and efficacy profiles.
Carboplatin: A second-generation platinum compound with a similar mechanism of action but different pharmacokinetics and toxicity profiles.
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is unique due to its effectiveness against colorectal cancer and its ability to inhibit the proliferation of ovarian cancer and melanoma cell lines. It also has a different side effect profile compared to cisplatin and carboplatin, making it a valuable addition to the arsenal of chemotherapy drugs .
Eigenschaften
Molekularformel |
C8H14N2O4Pt |
|---|---|
Molekulargewicht |
397.29 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI-Schlüssel |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


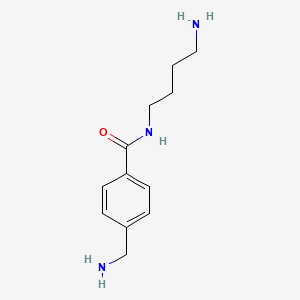
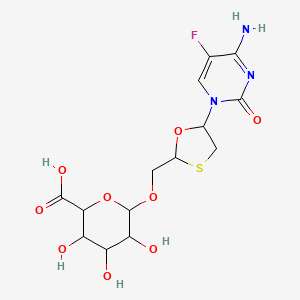
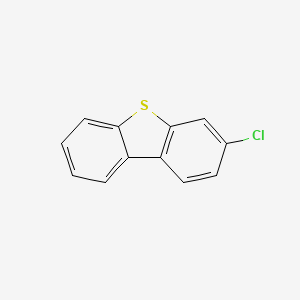

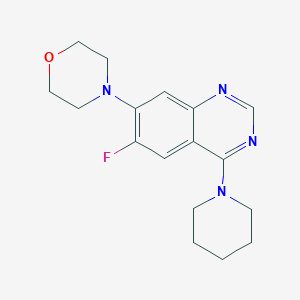

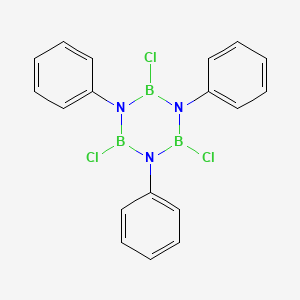
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
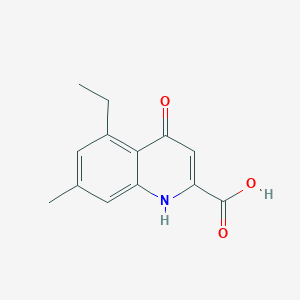
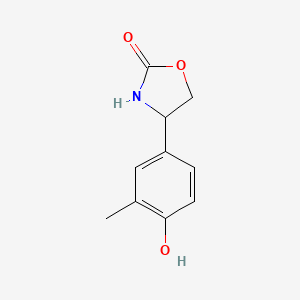
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

